
3-Phenoxybenzyl alcohol
Overview
Description
3-Phenoxybenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol bearing a phenoxy substituent at the C-3 position. This compound is a metabolite of the insecticide permethrin and is known for its role as a marine xenobiotic metabolite . Its molecular formula is C13H12O2, and it has a molecular weight of 200.2332 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzyl alcohol typically involves the reduction of 3-phenoxybenzaldehyde. This reduction can be achieved using suitable reducing agents at temperatures ranging from 5°C to 25°C . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of
Biological Activity
3-Phenoxybenzyl alcohol (3-PBalc) is a significant metabolite of pyrethroid insecticides, which are widely used for pest control due to their selective toxicity towards insects compared to mammals. Understanding the biological activity of 3-PBalc is crucial for assessing its potential health effects and environmental impact.
This compound is derived from the hydrolysis of various pyrethroid compounds, such as esfenvalerate. It is further metabolized into 3-phenoxybenzoic acid (3-PBA), which is another important metabolite. The metabolic pathway involves the oxidation of the alcohol group to form 3-PBA, which can then undergo conjugation with amino acids or sulfates for detoxification and excretion .
Estrogenic Activity
Research has indicated that 3-PBalc exhibits estrogenic activity in vitro. A study utilizing the MCF-7 human breast cancer cell line demonstrated that 3-PBalc has an effective concentration (EC50) of approximately M, indicating its ability to stimulate cell proliferation similar to estrogen . In contrast, 3-PBA showed anti-estrogenic properties with an inhibitory concentration (IC50) of M .
Table 1: Estrogenic Activity of this compound
Compound | Activity Type | EC50/IC50 (M) |
---|---|---|
This compound | Estrogenic | |
3-Phenoxybenzoic Acid | Anti-estrogenic |
In Vitro Studies
In vitro experiments have shown that when MCF-7 cells were treated with various concentrations of 3-PBalc, there was a notable increase in cell proliferation. For instance, at a concentration of mM, the proliferation rate exceeded that of cells treated with nM estradiol after ten days . The results suggest that 3-PBalc may mimic estrogen's effects on breast cancer cells, raising concerns about its potential role as an endocrine disruptor.
Figure 1: Cell Proliferation in MCF-7 Cells Treated with 3-PBalc
Cell Proliferation
Note: This figure illustrates the absorbance readings indicating cell proliferation over time.
In Vivo Studies
In vivo studies involving immature female Sprague-Dawley rats dosed with pyrethroid metabolites, including 3-PBalc, found no significant effects on the onset of puberty when compared to controls. This suggests that while there may be in vitro estrogenic activity, the physiological impact in vivo could differ significantly due to metabolic processes and dosage levels .
Toxicological Implications
The toxicological profile of 3-PBalc indicates a need for cautious evaluation regarding its environmental persistence and potential human exposure through dietary or occupational routes. Its classification as a metabolite of common insecticides underlines the importance of monitoring its levels in biological systems and understanding its long-term effects on health.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Phenoxybenzyl alcohol, and how do reaction conditions influence yield and purity?
this compound is synthesized via coupling reactions involving halogenobenzyl alcohols or hydroxybenzyl alcohols. For example:
- Nickel-catalyzed coupling : 3-Bromo-benzyl alcohol reacts with phenol under mild conditions (80°C, aqueous K₂CO₃, SDS surfactant) using alumina-supported Ni nanoparticles, achieving high yields with recyclable catalysts .
- Copper-mediated synthesis : 3-Hydroxybenzyl alcohol reacts with chlorobenzene in DMI solvent at 150°C, catalyzed by CuCl₂ complexed with 8-hydroxyquinoline, yielding >80% product .
Purification typically involves distillation or chromatography. Reaction solvent polarity (e.g., toluene vs. acetonitrile) and catalyst stability significantly impact yield and selectivity .
Q. How is this compound oxidized to 3-Phenoxybenzaldehyde while minimizing overoxidation?
Chemoselective oxidation methods include:
- Heterogeneous catalysis : Platinum (1 wt%) or palladium (5 wt%) on carbon with O₂ at 80°C, using additives like lead nitrate to suppress overoxidation to carboxylic acids. Yields reach 90% with <7% overoxidation .
- Magnesium bromide complexes : Branched urea-MgBr₂ catalysts with H₂O₂ at 60°C achieve rapid oxidation (2 hours) without overreduction .
Monitoring reaction time and using alkali washes (to remove acidic byproducts) are critical for purity .
Advanced Research Questions
Q. What mechanistic insights explain the differential degradation rates of this compound compared to its analogs in microbial systems?
Bacillus sp. strain DG-02 degrades this compound slower than 3-Phenoxybenzoic acid (3-PBA) due to:
- Structural hindrance : The alcohol group reduces substrate-enzyme binding efficiency for 3-PBA hydrolase .
- Toxicity : this compound exhibits higher microbial toxicity and environmental persistence compared to 3-PBA, limiting enzymatic processing .
Studies using LC-MS/MS to track metabolites (e.g., this compound → 3-Phenoxybenzoate) reveal angular dioxygenation as a rate-limiting step .
Q. How do catalyst design and reaction engineering improve the sustainability of this compound oxidation?
Advanced catalyst systems address selectivity and recyclability:
- Magnetic nanoparticle catalysts : Fe₃O₄-supported Ni or Pd enables easy separation and reuse for ≥5 cycles without activity loss .
- Solvent optimization : Non-polar solvents (toluene, hexane) enhance O₂ diffusion in Pt/Pd-catalyzed oxidations, reducing energy input .
Lifecycle assessments (LCAs) comparing homogeneous vs. heterogeneous systems highlight reduced waste and energy use in the latter .
Q. Methodological Considerations
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- HPLC and GC-MS : For purity assessment (>98% via HPLC) and quantification of degradation intermediates .
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing 3- vs. 4-hydroxybenzyl alcohol derivatives) .
- LC-MS/MS : Tracks metabolic pathways in biodegradation studies, identifying key intermediates like 3-Phenoxybenzoate .
Q. How can researchers mitigate experimental artifacts in oxidation studies?
- Control for autoxidation : Use inert atmospheres (N₂/Ar) during catalyst-free trials to isolate catalytic effects .
- Additive screening : Test Bi(NO₃)₃ as a less-toxic alternative to Pb(NO₃)₂ for suppressing overoxidation .
Q. Data Contradictions and Validation
- Degradation efficiency disparities : While Bacillus sp. DG-02 poorly degrades this compound, Pseudomonas sp. ET1 shows higher efficiency, suggesting species-specific enzyme adaptations . Validate via comparative genomics or enzyme activity assays.
- Catalyst performance : Conflicting reports on Pd vs. Pt efficiency (e.g., Pd yields higher overoxidation) necessitate controlled benchmarking under identical conditions .
Q. Key Research Gaps
Properties
IUPAC Name |
(3-phenoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANAERDZBAECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027756 | |
Record name | 3-Phenoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
Record name | 3-Phenoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11578 | |
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CAS No. |
13826-35-2 | |
Record name | 3-Phenoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13826-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzylalcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxybenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-PHENOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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